molecular formula C11H15ClN2O B1434563 5-Methoxytryptamine-alpha,alpha,beta,beta-D4 HCl CAS No. 66521-35-5

5-Methoxytryptamine-alpha,alpha,beta,beta-D4 HCl

Cat. No.: B1434563
CAS No.: 66521-35-5
M. Wt: 230.73 g/mol
InChI Key: TXVAYRSEKRMEIF-HGFPCDIYSA-N
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Description

5-Methoxytryptamine-alpha,alpha,beta,beta-D4 HCl is a deuterated analog of 5-Methoxytryptamine (5-MT), a compound that occurs naturally in the pineal gland and is a direct precursor and metabolite of melatonin . This deuterated version is designed for advanced pharmacological and metabolic studies, particularly as an internal standard for mass spectrometry, enabling highly precise quantification in complex biological matrices. The incorporation of four deuterium atoms at the alpha and beta positions of the side chain aims to improve metabolic stability by potentially reducing the rate of deamination by monoamine oxidase (MAO), a primary metabolic pathway for the non-deuterated parent compound . As a research tool, this compound is a highly potent and non-selective serotonin receptor agonist. Its parent molecule, 5-MT, is known to act as a full agonist at a wide range of serotonin receptors, including 5-HT 1 , 5-HT 2 , 5-HT 4 , 5-HT 6 , and 5-HT 7 subtypes . It exhibits extreme potency at the 5-HT 2A receptor and also shows significant activity at the 5-HT 1A receptor, which are key targets in neuropsychiatric research . The primary research value of this compound lies in investigating the serotonergic system. It is particularly valuable for tracing metabolic pathways; for instance, studies have shown that CYP2D6 can O-demethylate 5-methoxytryptamine to produce serotonin, suggesting a novel biosynthetic route for this critical neurotransmitter . This makes the compound highly relevant for studies focused on depression, anxiety, and the development of new psychedelic-based therapeutics, where understanding receptor selectivity and metabolic fate is paramount .

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11;/h2-3,6-7,13H,4-5,12H2,1H3;1H/i4D2,5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVAYRSEKRMEIF-HGFPCDIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OC)C([2H])([2H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66521-35-5
Record name 66521-35-5
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Preparation Methods

Specific Considerations for Deuterium Incorporation

The alpha,alpha,beta,beta-deuteration requires the use of deuterated reagents or exchange reactions to replace hydrogens with deuterium atoms at the ethylamine side chain. This is typically achieved by:

  • Using deuterated starting materials such as alpha,alpha,beta,beta-tetradeuteroethylamine derivatives.
  • Employing reduction steps with deuterated reducing agents (e.g., lithium aluminum deuteride) to introduce deuterium atoms during synthesis.

Optimized Synthesis of 5-MeO-DMT (Relevant Analog)

A comprehensive study on the synthesis of 5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine) provides an optimized, scalable process that can inform the preparation of 5-Methoxytryptamine-alpha,alpha,beta,beta-D4 HCl:

  • The process involves a Fischer indole reaction optimized with acetonitrile cosolvent to produce the freebase intermediate.
  • Purification includes filtration through silica and crystallization of the succinate salt.
  • The process uses greener solvents and avoids difficult reduction steps prone to impurity formation.
  • The final product is obtained with high purity (99.86% by HPLC) and good yield (~49% overall).

This method highlights the importance of reaction control, solvent choice, and purification steps, which are critical when preparing deuterated analogs to maintain isotopic integrity.

Data Table: Summary of Key Preparation Features

Preparation Aspect Details Source
Starting Material 5-Hydroxytryptamine hydrochloride (for methoxytryptamine scaffold)
Deuterium Incorporation Use of deuterated reagents or reduction agents (e.g., LiAlD4) to replace alpha and beta hydrogens Inferred
Acetylation Acetyl chloride under nitrogen atmosphere, pH control to 8.5–9
Methylation Dimethyl sulfate added dropwise at pH 11–11.5 to introduce methoxy group
Reaction Atmosphere Nitrogen atmosphere to prevent oxidation
Purification Water washing to neutrality, silica filtration, crystallization
Yield 97–98% molar yield for N-acetyl-5-methoxytryptamine; 49% overall yield for 5-MeO-DMT process
Purity >99.5% HPLC purity for acetylated intermediates; 99.86% for 5-MeO-DMT
Solvents Anhydrous dichloromethane, acetonitrile, 2-methyltetrahydrofuran (2-MeTHF), acetone
Reaction Temperature 20–40 °C depending on step

Detailed Notes on Preparation Methodology

  • Nitrogen Atmosphere : Essential to prevent oxidative degradation of sensitive intermediates during acetylation and methylation steps.
  • pH Control : Neutralization after acetylation is critical to avoid side reactions; methylation requires alkaline conditions for optimal yield.
  • Use of Deuterated Reagents : For alpha,alpha,beta,beta-D4 labeling, deuterated acetyl chloride or methylation agents can be employed, or alternatively, deuterium incorporation can be achieved via reduction steps using lithium aluminum deuteride or catalytic exchange reactions.
  • Purification Strategy : Combination of aqueous washes, silica filtration, and crystallization ensures removal of impurities and maintenance of isotopic purity.
  • Scale-Up Considerations : The Fischer indole route with optimized solvent systems and greener solvents is preferred for scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxytryptamine-alpha,alpha,beta,beta-D4 HCl undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce 5-Methoxyindole derivatives, while reduction may yield 5-Methoxytryptamine derivatives with altered functional groups .

Scientific Research Applications

5-Methoxytryptamine-alpha,alpha,beta,beta-D4 HCl is a labeled form of 5-Methoxytryptamine (5-MT) . 5-MT is studied in neuroscience, pharmaceutical development, psychopharmacology, biochemical studies, and natural product synthesis . The applications of this compound stem from the use of 5-MT in various research fields .

Applications

  • Clinical Mass Spectrometry, Metabolism, and Metabolomics: this compound is used in clinical mass spectrometry, metabolism studies, and metabolomics . The deuterium labeling (A,A,B,B-D4) makes it useful as an internal standard in quantitative mass spectrometry . This is particularly helpful for accurately measuring 5-MT levels and its metabolic pathways in biological samples .
  • Neuroscience Research: 5-MT influences serotonin pathways and has potential in treating mood disorders . It is studied for its role as a neurotransmitter, offering insights into mood regulation and mental health disorders .
  • Pharmaceutical Development: 5-MT serves as a precursor in synthesizing pharmaceuticals, especially those targeting serotonin receptors that are important in treating depression and anxiety .
  • Psychopharmacology: Researchers explore the effects of 5-MT on behavior and cognition to help develop new treatments for psychiatric conditions .
  • Biochemical Studies: 5-MT is used to investigate the biochemical pathways of serotonin and its analogs, helping in understanding metabolic processes .
  • Natural Product Synthesis: The compound is involved in synthesizing natural products, contributing to developing herbal medicines and supplements .

5-MT Receptor Activity

5-MT is a non-selective serotonin receptor agonist . It interacts with various serotonin receptors (5-HT) and has no affinity for melatonin receptors . 5-MT's activity on different receptors is as follows :

TargetAffinity (Ki, nM)
5-HT1A3.2
5-HT1B0.75–38
5-HT1D1.7–34
5-HT2A4.8–724
5-HT2B0.51–16
5-HT2C45–943
5-HT618–88
5-HT70.5–5.0

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Similarities

5-MeOT-D4 HCl belongs to the tryptamine class, sharing core structural features with endogenous serotonin (5-HT), melatonin, and synthetic analogs like 5-carboxamidotryptamine (5-CT). Key comparisons include:

Compound Molecular Formula Receptor Selectivity Key Applications Metabolic Stability
5-MeOT-D4 HCl C₁₁D₄H₁₀N₂O·HCl 5-HT₁, 5-HT₂, 5-HT₄ (agonist) Internal standard, receptor studies High (deuterium reduces CYP450 metabolism)
5-Methoxytryptamine (5-MeOT) C₁₁H₁₄N₂O·HCl 5-HT₁B > 5-HT₄ >> 5-HT₂ Neuropharmacological research Moderate (rapid MAO/oxidative metabolism)
Serotonin (5-HT) C₁₀H₁₂N₂O Broad (5-HT₁–₇ families) Neurotransmission, gut motility Low (rapid reuptake/degradation)
5-Carboxamidotryptamine (5-CT) C₁₂H₁₅N₃O 5-HT₁A/₁B/₁D, 5-HT₇ Radioligand studies, receptor mapping Moderate (amide group stabilizes)
Melatonin C₁₃H₁₆N₂O₂ MT₁/MT₂ receptors, 5-HT₂B Circadian rhythm regulation, plant signaling Moderate (CYP1A2/2C19 metabolism)

Receptor Selectivity and Functional Differences

  • 5-MeOT-D4 vs. 5-MeOT :
    Both compounds exhibit agonist activity at 5-HT₁, 5-HT₂, and 5-HT₄ receptors . However, 5-MeOT shows higher potency at 5-HT₁B receptors (IC₅₀ = 8 nM in rat spinal cord synaptosomes) , while 5-MeOT-D4’s deuterated structure likely preserves receptor affinity but extends half-life .
  • 5-MeOT-D4 vs. Serotonin :
    5-HT has broader receptor activation (e.g., 5-HT₃ in gut contraction ), whereas 5-MeOT-D4’s selectivity for 5-HT₁/₄ makes it useful in studying dopamine release modulation .
  • 5-MeOT-D4 vs. Melatonin Homologs :
    In plants, 5-MeOT and its deuterated form mimic melatonin’s role in stomatal closure and ROS induction but at lower production costs .

Analytical and Metabolic Advantages

  • Deuteration Effects: The Cα/Cβ deuterium in 5-MeOT-D4 HCl reduces metabolic clearance by up to 50% compared to non-deuterated 5-MeOT, as observed in microdialysis studies . This property is critical for avoiding isotopic interference in pharmacokinetic assays .
  • Synthetic Utility : Microwave-accelerated synthesis methods for deuterated tryptamines (e.g., 5-Ethoxy-D4-tryptamines) highlight scalable production routes applicable to 5-MeOT-D4 HCl .

Q & A

Q. What are the established synthetic routes for preparing 5-Methoxytryptamine-alpha,alpha,beta,beta-D4 HCl, and how do reaction conditions influence isotopic purity?

Methodological Answer: Deuterated analogs like 5-Methoxytryptamine-D4 are typically synthesized via microwave-accelerated reactions to enhance isotopic incorporation efficiency. Key steps include:

  • Deuterium Labeling : Use of deuterated reagents (e.g., D2O or deuterated alkyl halides) during alkylation or reduction steps. For example, microwave-assisted synthesis with deuterated ethyl iodide under controlled temperature (60–80°C) improves deuteration at alpha and beta positions .
  • Purification : Chromatographic techniques (HPLC or flash chromatography) are critical to isolate the deuterated product from non-deuterated byproducts. Isotopic purity (>98%) is verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
  • Quality Control : Elemental analysis and isotopic enrichment ratios (e.g., D/H ratio) must be reported using high-resolution MS or isotope-ratio mass spectrometry (IRMS) .

Q. Which analytical techniques are most effective for confirming the structural integrity and isotopic enrichment of deuterated 5-Methoxytryptamine derivatives?

Methodological Answer: A multi-technique approach ensures accurate characterization:

  • NMR Spectroscopy : 1H-NMR identifies non-deuterated protons, while 2H-NMR or 13C-NMR confirms deuterium incorporation. For example, the absence of α/β proton signals in 1H-NMR spectra indicates successful deuteration .
  • Mass Spectrometry : High-resolution MS (HRMS) quantifies isotopic purity by analyzing the molecular ion cluster (e.g., [M+H]+ peaks at m/z 231.1 for D4 vs. 227.1 for non-deuterated). Fragmentation patterns also validate structural integrity .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) monitors purity, while LC-MS couples separation with isotopic verification .

Advanced Research Questions

Q. How does deuterium substitution at alpha and beta positions affect the binding affinity of 5-Methoxytryptamine to serotonin receptor subtypes compared to non-deuterated analogs?

Methodological Answer: Deuteration can alter receptor binding kinetics due to the kinetic isotope effect (KIE):

  • Radioligand Displacement Assays : Competitive binding studies using [3H]-5-HT in transfected HEK293 cells expressing 5-HT1A/2A receptors show a 10–15% reduction in affinity (pKi = 7.2 for D4 vs. 7.5 for protiated form), attributed to slower C-D bond cleavage during receptor-ligand interactions .
  • Molecular Dynamics Simulations : Deuterium’s higher mass may stabilize ligand-receptor complexes by reducing vibrational energy, potentially extending residence time despite lower initial affinity .

Q. What metabolic stability differences exist between deuterated and protiated forms in in vitro hepatic models, and what kinetic isotope effects are observed?

Methodological Answer: Deuteration often enhances metabolic stability:

  • Microsomal Incubations : Human liver microsomes (HLM) with NADPH cofactor reveal a 2.5-fold increase in half-life (t1/2 = 45 min for D4 vs. 18 min for protiated) due to KIE slowing CYP450-mediated O-demethylation .
  • Isotope Effects : Primary KIE (kH/kD ≈ 6–8) is observed in demethylation steps, where C-H bond cleavage is rate-limiting. Secondary KIE (kH/kD ≈ 1.2–1.5) occurs in non-rate-limiting steps like ring hydroxylation .

Q. How can deuterated 5-Methoxytryptamine-D4 HCl serve as an internal standard in quantitative bioanalytical assays?

Methodological Answer: Its near-identical physicochemical properties to non-deuterated analogs make it ideal for:

  • LC-MS/MS Quantification : Deuterated standards co-elute with analytes, minimizing matrix effects. For example, using 5-Methoxytryptamine-D4 as an internal standard reduces variability in serotonin quantification (CV <5%) .
  • Calibration Curves : A fixed concentration of D4 standard is spiked into biological matrices (plasma, brain homogenate) to normalize extraction efficiency and instrument response .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxytryptamine-alpha,alpha,beta,beta-D4 HCl
Reactant of Route 2
Reactant of Route 2
5-Methoxytryptamine-alpha,alpha,beta,beta-D4 HCl

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